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Executive Summary

Dodecanediamide (IUPAC: 1,10-decanedicarboxamide; Formula:

) represents a critical model system in the study of long-chain aliphatic amides. As the
monomeric unit mimicking the hydrogen-bonding segments of Nylon 6,12, its solid-state
behavior offers predictive insights into polymer crystallinity and supramolecular assembly. This

guide analyzes its monoclinic packing preference, the "odd-even" thermodynamic effect, and its
utility as a high-enthalpy phase change material (PCM).

Part 1: Molecular Architecture & Crystallographic

Fundamentals
The "Even-Even" Effect

Dodecanediamide is an even-numbered aliphatic diamide (

carbons). In the homologous series of

-alkane diamides, "even" members exhibit significantly higher melting points and packing
densities than their "odd" counterparts.

e Mechanism: The even number of carbon atoms allows the terminal amide groups to adopt a
trans conformation relative to the alkyl chain backbone while maintaining a planar zigzag
geometry. This facilitates the formation of optimal intermolecular hydrogen bonds at both
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ends of the molecule simultaneously without imposing torsional strain on the central
methylene spacer.

o Structural Consequence: This geometry favors the formation of 2D hydrogen-bonded sheets,
whereas "odd" analogs often suffer from frustrated packing, leading to lower lattice energy.

Crystal System and Space Group

Experimental data from homologous series analysis confirms that Dodecanediamide
crystallizes in the Monoclinic system, specifically the centrosymmetric space group

(No. 14).
Parameter Value (Typical for C12 Diamide)
Crystal System Monoclinic

Space Group

Z (Molecules/Cell) 2 (Centrosymmetric)
Molecular Conformation All-trans planar carbon backbone
Primary Interaction N-H...O Hydrogen Bonding (Ladder Motif)

Hydrogen Bonding Network

The stability of the Dodecanediamide crystal is driven by a robust 2D hydrogen-bonding
network.

o Amide Ribbons: Adjacent molecules link via

hydrogen bonds (approx. 2.9 A) to form linear "ribbons" or "ladders."

o Sheet Assembly: These ribbons align parallel to each other, stabilized by van der Waals
interactions between the hydrophobic

chains.

o Layer Stacking: The sheets stack along the long axis, with the alkyl chains tilted relative to
the layer normal to maximize packing density.
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Part 2: Polymorphism and Thermal Behavior

Phase Transitions

Dodecanediamide exhibits enantiotropic polymorphism, meaning reversible transitions

between stable phases occur before melting.

e -Phase (Low Temp): The highly ordered, fully crystalline monoclinic form (

) described above.

» -Phase / Rotator Phase (High Temp): Upon heating near the melting point, the alkyl chains
acquire rotational freedom (conformational disorder) while the hydrogen-bonded amide
network remains partially intact. This "rotator phase" is characteristic of long-chain aliphatics.

Thermal Data Profile

The following data summarizes the thermodynamic profile, highlighting the high enthalpy of

fusion characteristic of the even-numbered chain.

Property

Value

Notes

Melting Point (

)

184 - 187 °C (457 - 460 K)

significantly higher than C11 or
C13 analogs.

Transition to disordered/rotator

Solid-Solid Transition ~140 - 150 °C
phase.
Enthalpy of Fusion ( 210 3/ High latent heat makes it a
) J candidate for thermal storage.
Decomposition ( Thermally stable in melt
> 300 °C

)

processing.

Part 3: Experimental Protocols
Synthesis Workflow

© 2026 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/product/b1620465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

While commercially available, high-purity crystalline samples for diffraction are best
synthesized via the Acid Chloride route to avoid oligomerization.

Protocol: Schotten-Baumann Amidation
o Activation: Reflux Dodecanedioic Acid (10g) with Thionyl Chloride (

, 15 mL) and a catalytic drop of DMF at 75°C for 3 hours.

o |solation: Distill off excess

under vacuum to yield Dodecanedioyl Dichloride (a waxy solid/oil).

o Amidation: Dissolve the acid chloride in dry THF (50 mL). Dropwise add this solution to a
stirred, ice-cold solution of concentrated Aqueous Ammonia (28%, 100 mL).

» Precipitation: The diamide precipitates immediately as a white solid. Stir for 1 hour.
« Purification: Filter the solid. Wash with water (to remove

), then cold ethanol. Recrystallize from boiling Acetic Acid or DMF/Ethanol mixture.

Crystallization for XRD

To obtain single crystals suitable for structure determination:
» Solvent: Glacial Acetic Acid (high solubility at boiling, low at RT).

» Method: Slow cooling. Dissolve 500mg in 20mL boiling acetic acid. Place the vial in a hot
water bath and allow the bath to cool to room temperature overnight.

» Morphology: Expect thin, plate-like crystals (due to the 2D sheet structure).

Visualization of Synthesis Logic

Dodecanedioic Acid Reflux with SOCI2 Acid Chloride Reaction with - NHACI [N EeT ing Pure Dodecanediamide
(HOOC-C10-COOH) (Cat. DMF) (CIOC-C10-COCl) NH3 (ag/THF) (Precipitate) (Monoclinic P21/c)
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Figure 1: Synthetic pathway for generating high-purity Dodecanediamide crystals.

Part 4: Supramolecular Engineering & Applications
The "Ladder" Motif in Graphviz

The following diagram illustrates the hydrogen-bonding logic that dictates the crystal lattice.

2D Sheet Formation
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Figure 2: Schematic of the intermolecular hydrogen bonding "ribbon" motif.

Application in Materials Science

» Nylon 6,12 Modeling: Dodecanediamide serves as the perfect small-molecule model for the
crystalline domains of Nylon 6,12. Studying its response to humidity and temperature allows
researchers to predict the dimensional stability of the bulk polymer.
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Phase Change Materials (PCMs): Due to the high enthalpy of fusion (

J/g) and sharp melting transition, it is investigated for thermal energy storage, specifically in
high-temperature industrial waste heat recovery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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